MF498 exerts its effects by selectively binding to and blocking the activity of the EP4 receptor. [] EP4 is a G protein-coupled receptor that, upon activation by prostaglandin E2 (PGE2), initiates downstream signaling cascades involved in inflammation, pain, and joint destruction. [] By antagonizing EP4, MF498 effectively disrupts these pathways, leading to a reduction in inflammation and pain. []
Rheumatoid Arthritis: In a rat model of adjuvant-induced arthritis (AIA), which mimics key aspects of human rheumatoid arthritis, oral administration of MF498 demonstrated significant anti-inflammatory effects, comparable to those observed with a selective cyclooxygenase 2 (COX-2) inhibitor. []
Osteoarthritis: In a guinea pig model of iodoacetate-induced osteoarthritis, MF498 effectively alleviated joint pain, showing efficacy similar to diclofenac, a commonly used non-steroidal anti-inflammatory drug (NSAID). []
Safety and Tolerability: Preclinical safety assessments indicate that MF498 exhibits a favorable safety profile. In rat models of gastrointestinal toxicity, MF498 did not induce mucosal damage, suggesting a lower risk of gastrointestinal side effects compared to traditional NSAIDs. [] Additionally, in a furosemide-induced diuresis model, MF498 displayed a renal effect similar to a COX-2 inhibitor, suggesting potential for managing fluid retention associated with inflammation. []
CAS No.: 1345-05-7
CAS No.:
CAS No.: 480-09-1
CAS No.: 64918-85-0
CAS No.: